m-PEG4-succinimidyl carbonate, also known by its CAS number 147912-03-6, is a heterobifunctional polyethylene glycol derivative that is widely used in bioconjugation applications. This compound features a succinimidyl carbonate functional group, which allows for the conjugation with primary amines, making it particularly useful for linking to proteins and other biomolecules. The compound is characterized by its ability to form stable carbamate bonds, facilitating the development of bioconjugates that can enhance the therapeutic efficacy of drugs.
m-PEG4-succinimidyl carbonate is classified as a polyethylene glycol derivative. Polyethylene glycol is a polymer that is commonly used in pharmaceuticals for drug delivery and modification due to its biocompatibility and solubility in water. The specific variant, m-PEG4-succinimidyl carbonate, contains four ethylene glycol units and is activated at one end with a succinimidyl carbonate moiety. This activation enables it to react with amine-containing compounds, making it invaluable in chemical biology and medicinal chemistry.
The synthesis of m-PEG4-succinimidyl carbonate typically involves several key steps:
The molecular formula for m-PEG4-succinimidyl carbonate is C14H23NO9, with a molecular weight of approximately 349.33 g/mol. The structure consists of a polyethylene glycol backbone with a terminal succinimidyl carbonate group. The presence of the carbonate group facilitates the formation of carbamate bonds upon reaction with amines.
m-PEG4-succinimidyl carbonate undergoes several key chemical reactions:
The mechanism by which m-PEG4-succinimidyl carbonate operates involves:
Physical characterization techniques such as gel permeation chromatography have shown that m-PEG4-succinimidyl carbonate can be synthesized with narrow polydispersity indices (typically < 1.25), indicating high uniformity in molecular weight distribution .
m-PEG4-succinimidyl carbonate has several important applications in scientific research and pharmaceutical development:
Polyethylene glycol (PEG) conjugation, termed PEGylation, emerged in the 1970s with Frank Davis's pioneering work on bovine serum albumin modification using cyanuric chloride-activated PEG. This process aimed to address inherent limitations of therapeutic proteins and peptides (TPPs), such as rapid renal clearance, immunogenicity, and enzymatic degradation. Early PEGylation employed low-molecular-weight (≤12 kDa), non-specific polymers, yielding heterogeneous conjugates with suboptimal bioactivity. The FDA approvals of Adagen® (1990) and Oncaspar® (1994) validated PEGylation’s ability to enhance pharmacokinetics and reduce immunogenicity of xenogeneic enzymes. Contemporary PEGylation has evolved toward site-specific modifications using engineered linkers like m-PEG4-succinimidyl carbonate, enabling precise control over bioconjugate properties [1] [4].
Succinimidyl carbonate (SC) represents a critical advancement in amine-reactive PEGylation chemistry. Unlike early reagents (e.g., PEG-tresylate or PEG-dichlorotriazine), SC derivatives react selectively with lysine ε-amines or N-terminal α-amines to form stable urethane (carbamate) linkages (Figure 1). This contrasts with succinimidyl succinate (SS)-based PEGs, which form ester bonds prone to hydrolysis (Table 1). The SC group’s enhanced electrophilicity stems from the carbonyl-oxygen resonance in the succinimidyl ring, facilitating efficient nucleophilic attack by amines at physiological pH (7–9). Key advantages include:
Table 1: Comparison of Amine-Reactive PEGylation Reagents
Reagent | Bond Formed | Stability | Hydrolysis Half-Life | Key Limitation |
---|---|---|---|---|
PEG-SC (e.g., m-PEG4-SC) | Urethane | High | >30 hours (pH 8.0) | Requires pH control |
PEG-SS | Ester | Low | <1 hour (pH 8.0) | In vivo hydrolysis |
PEG-NHS | Amide | High | ~15 hours (pH 8.0) | Non-specific conjugation |
PEG-aldehyde | Secondary amine | Moderate | N/A | Needs reductive amination |
m-PEG4-succinimidyl carbonate (MW: ~272 g/mol for PEG4 core) integrates a monodisperse tetraethylene glycol spacer between the SC group and methoxy-PEG chain. This architecture confers distinct biophysical advantages:
Table 2: Commercial m-PEG4-SC Derivatives and Specifications
Molecular Weight (kDa) | Purity | Substitution (%) | Key Application | Source |
---|---|---|---|---|
1.0–40.0 | ≥95% | >90% | Protein/peptide PEGylation | JenKem USA [8] |
10.0 (Branched) | >90% | Custom | Hydrogel crosslinking | JenKem USA [5] |
20.0 (4-arm) | >90% | Custom | Drug-loaded hydrogels | JenKem USA [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7